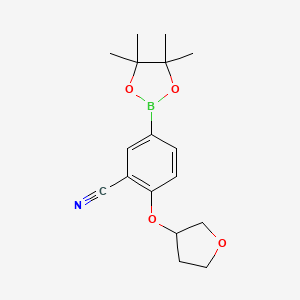
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its diverse applications in scientific research and industrial processes. This molecule incorporates tetrahydrofuran, benzonitrile, and a boronic ester, which together impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: Starting with the creation of the tetrahydrofuran ring, usually derived from dihydropyran or similar precursors, using acid-catalyzed cyclization.
Synthesis of the Benzonitrile Backbone: Benzonitrile is introduced via a nucleophilic aromatic substitution reaction.
Integration of the Boronic Ester: This step generally involves a Suzuki coupling reaction where boronic acids or esters are combined with halogenated organic compounds in the presence of palladium catalysts.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, emphasizing efficient catalytic processes and robust reaction conditions that minimize side reactions and maximize yield. Industrial methods might involve continuous flow reactors and high-throughput screening of catalysts to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the tetrahydrofuran ring, often leading to carboxylic acids or lactones.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation yields lactones or carboxylic acids.
Reduction results in primary amines.
Substitution forms various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in several scientific disciplines:
Chemistry: As a building block for synthesizing more complex organic molecules, particularly in the context of drug discovery and development.
Biology: Used in the development of molecular probes and bioactive compounds for studying cellular pathways and mechanisms.
Medicine: Potential precursor in the synthesis of pharmaceuticals, especially those targeting specific pathways involving nitriles and boronic esters.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application:
Molecular Targets: May interact with enzymes or proteins via the nitrile group, which can act as an electrophile, engaging nucleophilic active sites in biological molecules.
Pathways Involved: Boronic esters often target serine proteases in medicinal chemistry, forming reversible covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar functional groups:
2-(Tetrahydrofuran-3-yl)oxybenzene derivatives: Less reactive without the boronic ester, which enhances reactivity and binding affinity in biological contexts.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Without the tetrahydrofuran ring, it lacks some of the ring strain and specific stereochemistry that contribute to unique reactivity.
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














